molecular formula C18H20N4OS B10868811 5-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-1,3-thiazole-4-carboxamide

5-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B10868811
M. Wt: 340.4 g/mol
InChI Key: GNWXNESSHAEPDZ-UHFFFAOYSA-N
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Description

5-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, an imidazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-(1H-imidazol-1-yl)propylamine and a thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The thiazole ring may interact with nucleic acids or proteins, affecting their function. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-1,3-thiazole-4-carboxamide is unique due to its combination of thiazole and imidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H20N4OS

Molecular Weight

340.4 g/mol

IUPAC Name

5-benzyl-N-(3-imidazol-1-ylpropyl)-2-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C18H20N4OS/c1-14-21-17(16(24-14)12-15-6-3-2-4-7-15)18(23)20-8-5-10-22-11-9-19-13-22/h2-4,6-7,9,11,13H,5,8,10,12H2,1H3,(H,20,23)

InChI Key

GNWXNESSHAEPDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)NCCCN3C=CN=C3

Origin of Product

United States

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